![molecular formula C11H11NO B1352762 8-Ethyl-4-quinolinol CAS No. 23096-83-5](/img/structure/B1352762.png)
8-Ethyl-4-quinolinol
Overview
Description
8-Ethyl-4-quinolinol is a quinolone compound . It has a linear formula of C11H11NO and a molecular weight of 173.216 .
Synthesis Analysis
Quinoline synthesis involves various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
8-Ethyl-4-quinolinol contains a total of 25 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 Pyridine .
Scientific Research Applications
Drug Discovery
8-Ethyl-4-quinolinol is a vital scaffold for leads in drug discovery due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Metal Complex Separation
This compound is used in the separation of metal complexes with counter ions by tube radial distribution chromatography, which is a significant technique in analytical chemistry .
Proteomics Research
It serves as a biochemical for proteomics research, contributing to the study of proteomes and their functions .
Electron and Light Emitting Properties
8-Ethyl-4-quinolinol derivatives are known for their attractive electronic and luminescent properties, making them efficient materials for organic light-emitting diode (OLED) devices .
properties
IUPAC Name |
8-ethyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-4-3-5-9-10(13)6-7-12-11(8)9/h3-7H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQQVKSIRLQGQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391693 | |
Record name | 8-Ethyl-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-4-quinolinol | |
CAS RN |
23096-83-5 | |
Record name | 8-Ethyl-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-ETHYL-4-QUINOLINOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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